chemical structure and properties of N-(4-fluorophenyl)-3-nitrobenzenesulfonamide
chemical structure and properties of N-(4-fluorophenyl)-3-nitrobenzenesulfonamide
An In-Depth Technical Guide to the Chemical Structure, Synthesis, and Pharmacological Properties of N-(4-fluorophenyl)-3-nitrobenzenesulfonamide
Executive Summary
In the landscape of medicinal chemistry, the benzenesulfonamide scaffold represents a privileged pharmacophore, primarily recognized for its potent inhibition of metalloenzymes such as Carbonic Anhydrases (CAs)[1]. N-(4-fluorophenyl)-3-nitrobenzenesulfonamide (CAS: 1545-95-5) is a highly functionalized derivative that serves as both a critical building block in drug discovery and a standalone probe for structure-activity relationship (SAR) studies[2].
As a Senior Application Scientist, I approach this molecule not just as a static chemical entity, but as a dynamic system of electronic and steric effects. The strategic placement of a strong electron-withdrawing nitro group and a metabolically stabilizing fluoro-substitution makes this compound an ideal candidate for targeted therapeutic design, particularly in oncology where tumor-associated CA isoforms (hCA IX and XII) are overexpressed[3]. This whitepaper deconstructs the physicochemical profiling, synthetic causality, and pharmacological utility of this compound, providing self-validating protocols for its synthesis and characterization.
Molecular Architecture and Physicochemical Profiling
The structural integrity of N-(4-fluorophenyl)-3-nitrobenzenesulfonamide is defined by its central sulfonamide linkage (-SO₂NH-), which bridges a 3-nitrophenyl ring and a 4-fluorophenyl ring. Every functional group here serves a distinct mechanistic purpose:
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The 3-Nitro Group: Acts as a powerful electron-withdrawing group (EWG) via both inductive and resonance effects. This withdraws electron density from the sulfonamide nitrogen, lowering its pKa. A lower pKa ensures that the sulfonamide exists predominantly in its deprotonated, anionic state at physiological pH, which is an absolute prerequisite for coordinating with the Zn²⁺ ion in metalloenzyme active sites[4].
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The 4-Fluoro Group: Fluorine is highly electronegative but small (a bioisostere of hydrogen). Its primary role is to block para-hydroxylation by Cytochrome P450 enzymes, dramatically increasing the metabolic half-life of the molecule. Furthermore, it enhances the lipophilicity (LogP) of the compound, optimizing its partitioning into the hydrophobic pockets of target proteins[1].
Quantitative Physicochemical Data
To facilitate rapid assessment for drug development professionals, the core physicochemical parameters are summarized below. These metrics confirm the compound's strict adherence to Lipinski's Rule of Five, indicating favorable theoretical oral bioavailability[2].
| Property | Value | Scientific Causality / Significance |
| Molecular Formula | C₁₂H₉FN₂O₄S | Defines the exact atomic composition. |
| Molecular Weight | 296.27 g/mol | Optimal for small-molecule drug design (<500 Da), ensuring favorable diffusion kinetics. |
| CAS Number | 1545-95-5 | Unique registry identifier for procurement and QA tracking[2]. |
| LogP | 2.53 | Ideal lipophilicity for membrane permeability without excessive hydrophobic trapping in lipid bilayers[2]. |
| Topological Polar Surface Area | 89.31 Ų | Ensures good cellular penetration; values < 140 Ų are generally required for passive transcellular transport. |
| Hydrogen Bond Donors | 1 | The sulfonamide NH, critical for primary target hydrogen bonding. |
| Hydrogen Bond Acceptors | 4 | Facilitates secondary interactions within protein binding pockets (via SO₂ and NO₂ oxygens)[2]. |
Synthetic Methodology: A Self-Validating Protocol
The synthesis of sulfonamides is classically achieved via the reaction of a sulfonyl chloride with an amine. However, inexperienced chemists often struggle with bis-sulfonylation (where the product reacts again with the sulfonyl chloride) or incomplete conversion due to the generation of hydrochloric acid (HCl).
The following protocol is designed as a self-validating system. We utilize an organic base (pyridine or N,N-Diisopropylethylamine) not merely as a solvent, but as an active participant. The base scavenges the HCl byproduct, preventing the protonation of the 4-fluoroaniline (which would render it non-nucleophilic). Furthermore, pyridine forms a highly reactive sulfonylpyridinium intermediate that kinetically accelerates the desired mono-substitution[5].
Step-by-Step Experimental Workflow
Reagents: 3-nitrobenzenesulfonyl chloride (1.0 eq), 4-fluoroaniline (1.1 eq), Anhydrous Pyridine (2.0 eq), Anhydrous Dichloromethane (DCM).
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Preparation and Activation: Dissolve 3-nitrobenzenesulfonyl chloride in anhydrous DCM under an inert nitrogen atmosphere. Cool the reaction flask to 0 °C using an ice bath. Causality: Low temperatures kinetically trap the reaction, preventing the highly exothermic formation of bis-sulfonated impurities.
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Nucleophilic Attack: Add anhydrous pyridine dropwise, followed by a slow, dropwise addition of 4-fluoroaniline dissolved in DCM.
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Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4-6 hours. Monitor via Thin-Layer Chromatography (TLC) or LCMS until the sulfonyl chloride is entirely consumed.
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Aqueous Quench and Workup: Transfer the mixture to a separatory funnel. Wash the organic layer twice with 1N HCl. Causality: The acidic wash is critical; it protonates and extracts excess pyridine and unreacted 4-fluoroaniline into the aqueous layer, leaving the highly pure sulfonamide in the organic phase.
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Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure N-(4-fluorophenyl)-3-nitrobenzenesulfonamide.
Fig 1. Synthetic workflow for N-(4-fluorophenyl)-3-nitrobenzenesulfonamide.
Pharmacological Relevance: Metalloenzyme Inhibition
The true value of N-(4-fluorophenyl)-3-nitrobenzenesulfonamide lies in its application as a Zinc-Binding Group (ZBG) for metalloenzymes. Carbonic anhydrases (CAs) catalyze the reversible hydration of carbon dioxide. In hypoxic tumor microenvironments, isoforms like hCA IX and XII are overexpressed to regulate intracellular pH, promoting tumor survival and metastasis[1].
The Binding Mechanism
When this compound enters the CA active site, the deprotonated sulfonamide anion directly coordinates to the Zn²⁺ cofactor, displacing the catalytic water molecule and halting enzyme function[6]. The structural tailoring of this specific molecule enhances binding efficacy through two distinct pathways:
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Hydrogen Bonding Network: The sulfonamide NH and SO₂ oxygens form critical hydrogen bonds with the Thr199 residue of the enzyme[6].
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Hydrophobic Tail Approach: The 4-fluorophenyl ring extends into the hydrophobic half of the active site. Studies on structurally analogous fluorophenyl-benzenesulfonamides demonstrate that this halogenated tail significantly increases selectivity for tumor-associated hCA IX over the ubiquitous, off-target hCA II[3].
Fig 2. Pharmacological binding mechanism of the benzenesulfonamide pharmacophore.
Analytical Characterization and Quality Control
To ensure the trustworthiness of the synthesized batch for downstream biological assays, rigorous analytical validation is required. Relying solely on NMR is insufficient; a high-performance liquid chromatography (HPLC) protocol is mandatory to verify purity (≥97% required for biological screening)[2],[5].
HPLC Purity Verification Protocol:
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System Setup: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size)[5].
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Mobile Phase: Isocratic elution utilizing a 50:50 (v/v) mixture of LCMS-grade Acetonitrile and Water, buffered with 0.1% Formic Acid to suppress ionization of the sulfonamide and ensure sharp, symmetrical peak shapes[5].
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Detection: UV absorbance at 254 nm (optimal for the conjugated aromatic systems of the nitrobenzene and fluorophenyl rings).
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Sample Prep: Dissolve the final product in the mobile phase to a concentration of 1 mg/mL. A single, sharp peak with a consistent retention time validates the absence of unreacted 4-fluoroaniline or bis-sulfonated byproducts[5].
References
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Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides Source: PubMed Central (PMC) - NIH URL:[Link]
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Carbonic Anhydrase Inhibition Activities of Schiff's Bases Based on Quinazoline-Linked Benzenesulfonamide Source: MDPI URL:[Link]
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Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity Source: RSC Publishing URL:[Link]
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6H34: The crystal structure of human carbonic anhydrase II in complex with 4-[(4-fluorophenyl)methyl]-1-piperazinyl]benzenesulfonamide Source: RCSB PDB URL:[Link]
Sources
- 1. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. mdpi.com [mdpi.com]
- 4. Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00101J [pubs.rsc.org]
- 5. 3-Amino-4-chlorobenzenesulfonamide|CAS 29092-34-0 [benchchem.com]
- 6. rcsb.org [rcsb.org]
